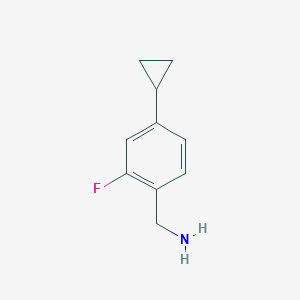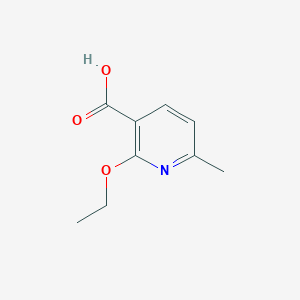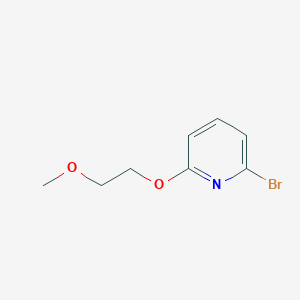
2-Bromo-6-(2-methoxyethoxy)pyridine
Übersicht
Beschreibung
2-Bromo-6-(2-methoxyethoxy)pyridine is an organic compound with the CAS Number: 1289097-54-6 . It has a molecular weight of 232.08 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is InChI=1S/C8H10BrNO2/c1-11-5-6-12-8-4-2-3-7(9)10-8/h2-4H,5-6H2,1H3 . The SMILES representation is COCCOC1=NC(=CC=C1)Br .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Halogenation Studies
- Regioselective Halogenation : The compound has been used to study regioselective halogenation processes. For example, Victoria Canibano et al. (2001) explored the halogenation of various substituted pyridines, including 2,6-dimethoxy pyridine, providing insights into the reactivity and regioselectivity in these reactions (Canibano et al., 2001).
Synthesis of Antioxidants
- Antioxidant Properties : M. Wijtmans et al. (2004) synthesized a series of substituted pyridinols, including methoxy derivatives, which demonstrated significant antioxidant properties. These studies highlight the potential of such compounds in developing novel antioxidants (Wijtmans et al., 2004).
Catalysis and Chemical Synthesis
- Organoselenium and DMAP Co-catalysis : A. Verma et al. (2016) reported the use of methoxy pyridine derivatives in a catalytic system for synthesizing medium-sized halolactones and bromooxepanes, indicating the utility of such compounds in catalytic processes (Verma et al., 2016).
- Functionalized Pyridylboronic Acids : Paul R. Parry et al. (2002) demonstrated the use of functionalized pyridylboronic acids, including methoxy derivatives, in Suzuki cross-coupling reactions, important for heteroarylpyridine synthesis (Parry et al., 2002).
Molecular Dynamics and Corrosion Inhibition
- Corrosion Inhibition Studies : A. Saady et al. (2020) discussed the adsorption and inhibitory effect of a new pyridine derivative on mild steel corrosion, showing the potential of such compounds in corrosion inhibition applications (Saady et al., 2020).
Antimicrobial Activity
- Synthesis and Antibacterial Activity : A. Bogdanowicz et al. (2013) used a bromo pyridine derivative in synthesizing novel cyanopyridine compounds, which exhibited significant antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).
Pharmaceutical Research
- Potential Antiviral Activity : D. Hocková et al. (2003) explored the synthesis of various pyrimidine derivatives, including bromo and methoxy substitutions, demonstrating potential antiviral activities against retroviruses (Hocková et al., 2003).
Material Science
- Coordination Chemistry : B. Masci et al. (2005) reported the formation of uranyl complexes with pyridine-dicarboxylato ligands, showing the application of such compounds in material science and coordination chemistry (Masci et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-6-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-6-12-8-4-2-3-7(9)10-8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBMUWRBVAYXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



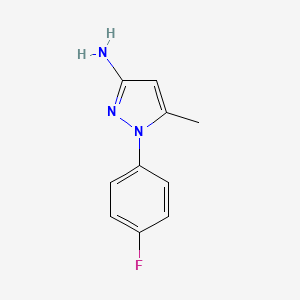

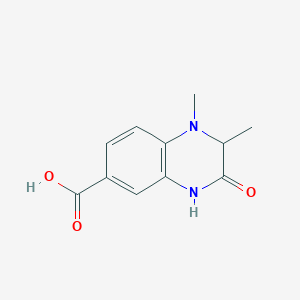


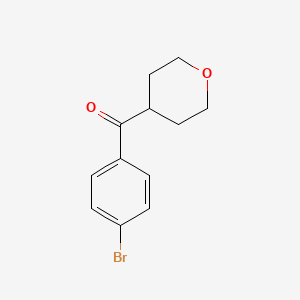

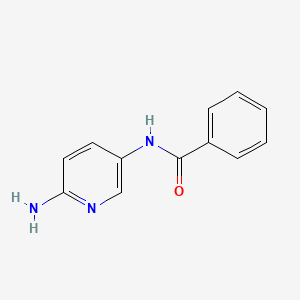

![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)
